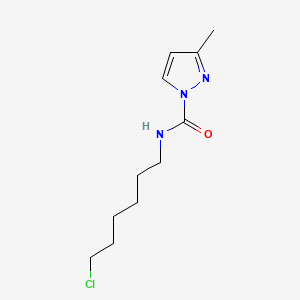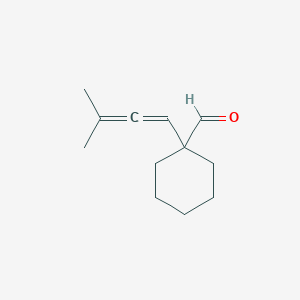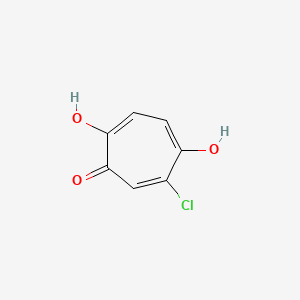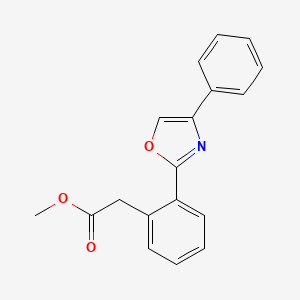
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- is a chemical compound with a molecular formula of C11H18ClN3O It is known for its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a 6-chlorohexyl chain
Preparation Methods
The synthesis of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution with Carboxamide Group: The pyrazole ring is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Introduction of the 6-Chlorohexyl Chain: The final step involves the alkylation of the pyrazole ring with a 6-chlorohexyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorohexyl chain, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-5-methyl-: This compound differs by the position of the methyl group on the pyrazole ring, which can influence its chemical and biological properties.
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-4-methyl-:
The uniqueness of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- lies in its specific substitution pattern, which can result in distinct chemical behaviors and biological activities compared to its isomers.
Properties
CAS No. |
93460-30-1 |
|---|---|
Molecular Formula |
C11H18ClN3O |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-(6-chlorohexyl)-3-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C11H18ClN3O/c1-10-6-9-15(14-10)11(16)13-8-5-3-2-4-7-12/h6,9H,2-5,7-8H2,1H3,(H,13,16) |
InChI Key |
VLIMOHJRXUWFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)NCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)





![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)

![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
